Allantoin biotin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

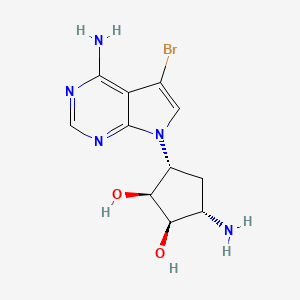

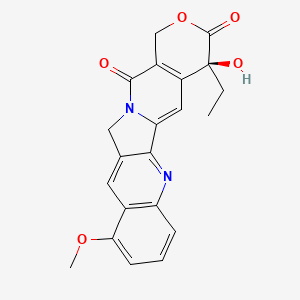

Allantoin biotin is a protein aggregate suppressor.

Applications De Recherche Scientifique

Skin Conditioning and Cosmetic Applications

Allantoin biotin, along with other allantoin complexes, is primarily used as a skin-conditioning agent. It has been widely incorporated into cosmetic products, exhibiting beneficial effects on skin health. Becker et al. (2010) highlighted the usage of allantoin in a variety of cosmetic formulations, noting its skin-conditioning properties and safety in cosmetic products (Becker et al., 2010).

Role in Yeast Growth and Metabolism

Allantoin's interaction with biotin plays a significant role in the growth of yeast. Di Carlo et al. (1953) reported that Saccharomyces cerevisiae requires a higher concentration of biotin for growth on allantoin, suggesting a metabolic relationship between these compounds (Di Carlo et al., 1953).

Cognitive Function Enhancement

Ahn et al. (2014) investigated the effects of allantoin on cognitive function and discovered that it significantly enhanced memory, suggesting potential applications in cognitive dysfunction treatments, such as in Alzheimer's disease (Ahn et al., 2014).

Stress Tolerance in Plants

Irani and Todd (2018) showed that exogenous allantoin increased Arabidopsis seedlings' tolerance to NaCl stress, highlighting its role in enhancing plants' tolerance to oxidative stress (Irani & Todd, 2018).

Muscle Cell Differentiation and Energy Production

Ma et al. (2018) demonstrated that allantoin and extracts from Dioscorea batatas stimulated myoblast differentiation into myotubes and increased energy production, indicating potential applications in preventing skeletal muscle dysfunction (Ma et al., 2018).

Drug Delivery and Skin Hydration

Manca et al. (2016) explored the use of allantoin in liposome-like formulations for improving skin hydration and enhancing dermal delivery of allantoin, suggesting its potential in topical therapeutic applications (Manca et al., 2016).

Chemiluminescence Detection

Saqib et al. (2017) developed a chemiluminescence method for sensitive and selective allantoin determination, indicating its potential in sensing applications related to oxidative stress monitoring (Saqib et al., 2017).

Protein Stability and Aggregation

Arakawa and Maluf (2018) studied the effects of allantoin on protein stability, revealing its influence on aggregation and thermal stability of various proteins, which could have implications in pharmaceutical formulations (Arakawa & Maluf, 2018).

Potential Caloric Restriction Mimetic

Calvert et al. (2015) identified allantoin as a potential caloric restriction mimetic, suggesting its role in lifespan extension and healthspan improvement in Caenorhabditis elegans, a model organism for aging studies (Calvert et al., 2015).

Biomarker of Oxidative Stress

Benzie et al. (1999) explored the use of allantoin as a biomarker of oxidative stress, highlighting its potential in assessing oxidative turnover and stress in clinical settings (Benzie et al., 1999).

Wound Healing Applications

Valle et al. (2020) combined pectin and allantoin to develop a film for wound healing, indicating the potential use of allantoin in medical applications for skin injuries (Valle et al., 2020).

Modulation of Aging Impairments and Cancer Protection

Marzook et al. (2021) studied allantoin's role in improving aging processes and protecting against cancer, suggesting its use in health improvement and cancer protection under stress conditions (Marzook et al., 2021).

Allantoin in Species Interactions

Wang et al. (2007) highlighted allantoin's role in species interactions, particularly in rice and other organisms in paddy soil, suggesting its ecological significance (Wang et al., 2007).

Propriétés

Numéro CAS |

4492-73-3 |

|---|---|

Nom du produit |

Allantoin biotin |

Formule moléculaire |

C14H22N6O6S |

Poids moléculaire |

402.43 g/mol |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C10H16N2O3S.C4H6N4O3/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;5-3(10)6-1-2(9)8-4(11)7-1/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);1H,(H3,5,6,10)(H2,7,8,9,11)/t6-,7-,9-;/m0./s1 |

Clé InChI |

DCWBLFMYZJBXPI-UFLZEWODSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C1(C(=O)NC(=O)N1)NC(=O)N |

SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C1(C(=O)NC(=O)N1)NC(=O)N |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C1(C(=O)NC(=O)N1)NC(=O)N |

Apparence |

Solid powder |

Autres numéros CAS |

4492-73-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Allantoin biotin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)

![4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B1664719.png)